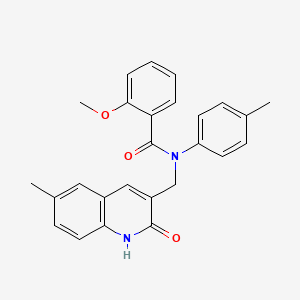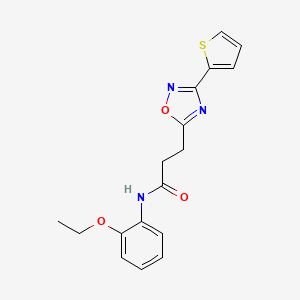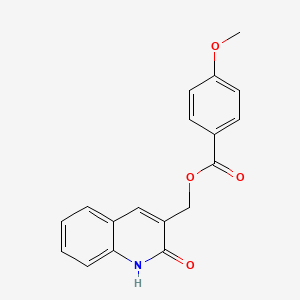
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate, commonly known as HQM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HQM is a derivative of quinoline and benzoic acid and is known for its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of HQM varies depending on its application. In medicinal chemistry, HQM has been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerase II and causing DNA damage. HQM has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In materials science, HQM acts as a ligand, coordinating with metal ions to form MOFs or luminescent complexes. In analytical chemistry, HQM chelates with metal ions, forming complexes that can be detected and quantified.
Biochemical and Physiological Effects:
HQM has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, HQM has been shown to induce cell death in cancer cells and reduce inflammation. In materials science, HQM has been utilized for its luminescent properties and as a building block for MOFs. In analytical chemistry, HQM has been used as a chelating agent for metal ion detection and quantification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HQM is its versatility, as it can be utilized in various fields of research. HQM is also relatively easy to synthesize and purify, making it accessible for researchers. However, HQM's limited solubility in water can pose challenges for certain applications, and its toxicity and potential side effects must be carefully considered.
Direcciones Futuras
There are several potential future directions for HQM research, including exploring its applications in drug delivery, developing new synthetic methods, and investigating its properties as a photosensitizer for photodynamic therapy. Additionally, HQM's potential as a building block for MOFs and other materials should be further explored. Overall, HQM shows promise as a versatile and useful compound for a variety of scientific research applications.
Métodos De Síntesis
HQM can be synthesized through various methods, including the condensation of 2-hydroxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of a catalyst such as palladium on carbon. The resulting product is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
HQM has shown potential in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, HQM has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, HQM has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, HQM has been utilized as a chelating agent for metal ion detection and quantification.
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-6-12(7-9-15)18(21)23-11-14-10-13-4-2-3-5-16(13)19-17(14)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAJQNFWFLWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




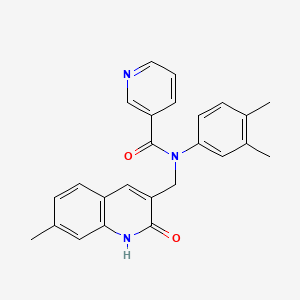
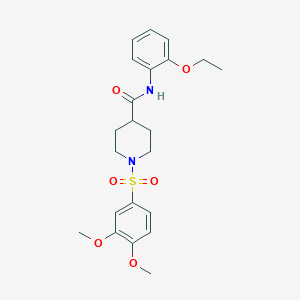


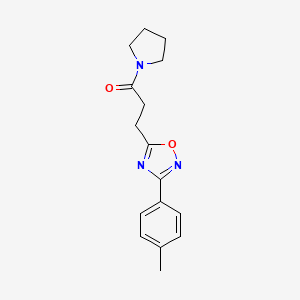
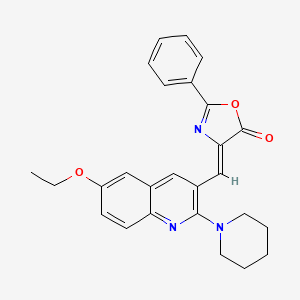
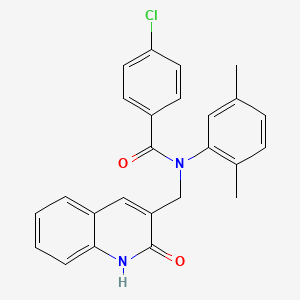
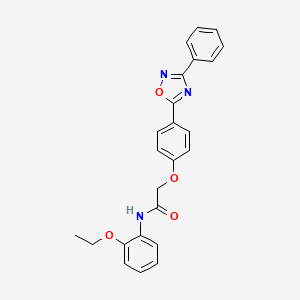
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
